4-Chloro-2-fluoropyridine-3-sulfonyl chloride
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Description
4-Chloro-2-fluoropyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1805641-40-0 . It has a molecular weight of 230.05 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2Cl2FNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, sulfonyl chlorides in general are known to be involved in various chemical reactions. For instance, they can be used to introduce sulfonamide functionalities into MOF frameworks .Scientific Research Applications
Efficient Functionalization and Drug Synthesis
4-Chloro-2-fluoropyridine-3-sulfonyl chloride serves as an efficient intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the efficient functionalization of pyridinylmethyl groups to synthesize cognition-enhancing drug candidates, demonstrating its pivotal role in the development of therapeutics aimed at enhancing acetylcholine release (Pesti et al., 2000).
Catalyst and Reagent in Organic Synthesis
This compound is also instrumental as a reagent in the synthesis of sulfonylamides and sulfonyl fluorides from heteroaryl thiols, showcasing its utility in creating stable and useful monomers for parallel chemistry efforts. The ability to conduct these syntheses at low temperatures and without the need for chlorine gas highlights its convenience and efficiency (Wright & Hallstrom, 2006).
Development of Novel Catalysts
Furthermore, this compound is foundational in the preparation of novel catalysts, such as N-sulfonic acid poly(4-vinylpyridinium) chloride. This catalyst is efficient and reusable, significantly enhancing the N-Boc protection of amines, a fundamental reaction in the protection strategies of organic synthesis. The advantages of excellent yields and short reaction times, coupled with the catalyst's reusability, underscore its value in streamlining synthetic procedures (Shirini et al., 2013).
Structural and Crystallographic Studies
Its role extends into the realm of crystallography, where derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride have been studied for their molecular conformations and interactions. These studies provide insights into the steric effects and molecular interactions critical for the design and synthesis of complex molecular architectures (Ohba et al., 2012).
Advancing Fluoroalkylation Techniques
Additionally, this compound contributes to the advancement of fluoroalkylation techniques, a key area in medicinal chemistry due to the importance of fluorine in drug design and development. It enables the introduction of fluorine-containing functional groups into organic compounds, enhancing their biological activity and pharmacokinetic properties (Zhang et al., 2012).
Properties
IUPAC Name |
4-chloro-2-fluoropyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-3-1-2-9-5(8)4(3)12(7,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVKQIQJWYYYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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